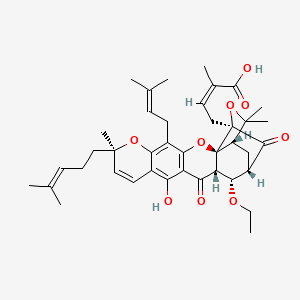![molecular formula C21H26O4 B12391405 (2R)-2-(2,5-dihydroxyphenyl)-4-[(3E)-4,8-dimethylnona-3,7-dienyl]-2H-furan-5-one](/img/structure/B12391405.png)
(2R)-2-(2,5-dihydroxyphenyl)-4-[(3E)-4,8-dimethylnona-3,7-dienyl]-2H-furan-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-(2,5-dihydroxyphenyl)-4-[(3E)-4,8-dimethylnona-3,7-dienyl]-2H-furan-5-one is a complex organic compound characterized by its unique structure, which includes a furan ring, a dihydroxyphenyl group, and a dimethylnona-dienyl side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(2,5-dihydroxyphenyl)-4-[(3E)-4,8-dimethylnona-3,7-dienyl]-2H-furan-5-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of a suitable precursor, such as a 1,4-dicarbonyl compound, under acidic or basic conditions.
Introduction of the dihydroxyphenyl group: This step involves the coupling of the furan ring with a dihydroxybenzene derivative, often using a palladium-catalyzed cross-coupling reaction.
Attachment of the dimethylnona-dienyl side chain: This can be accomplished through a series of reactions, including alkylation, deprotection, and olefination, to introduce the desired side chain.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of scalable processes for each step of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-(2,5-dihydroxyphenyl)-4-[(3E)-4,8-dimethylnona-3,7-dienyl]-2H-furan-5-one can undergo various types of chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The furan ring and side chain can be reduced under suitable conditions to form saturated or partially saturated derivatives.
Substitution: The hydroxyl groups on the phenyl ring can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as halogenating agents (e.g., N-bromosuccinimide) and alkylating agents (e.g., alkyl halides) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroxyphenyl group can yield quinones, while reduction of the furan ring can produce tetrahydrofuran derivatives.
Aplicaciones Científicas De Investigación
(2R)-2-(2,5-dihydroxyphenyl)-4-[(3E)-4,8-dimethylnona-3,7-dienyl]-2H-furan-5-one has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Its potential biological activity makes it a candidate for studying interactions with biological targets, such as enzymes and receptors.
Medicine: It may have therapeutic potential due to its unique structure and ability to interact with biological systems.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its chemical properties.
Mecanismo De Acción
The mechanism by which (2R)-2-(2,5-dihydroxyphenyl)-4-[(3E)-4,8-dimethylnona-3,7-dienyl]-2H-furan-5-one exerts its effects depends on its specific interactions with molecular targets. These interactions can involve binding to enzymes, receptors, or other proteins, leading to changes in their activity or function. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
(2R)-2-(2,5-dihydroxyphenyl)-4-[(3E)-4,8-dimethylnona-3,7-dienyl]-2H-furan-5-one: Unique due to its specific combination of functional groups and structural features.
(2R)-2-(2,5-dihydroxyphenyl)-4-[(3E)-4,8-dimethylnona-3,7-dienyl]-2H-pyran-5-one: Similar structure but with a pyran ring instead of a furan ring.
(2R)-2-(2,5-dihydroxyphenyl)-4-[(3E)-4,8-dimethylnona-3,7-dienyl]-2H-thiophene-5-one: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of a furan ring, a dihydroxyphenyl group, and a dimethylnona-dienyl side chain. This combination imparts unique chemical and biological properties that distinguish it from other similar compounds.
Propiedades
Fórmula molecular |
C21H26O4 |
|---|---|
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
(2R)-2-(2,5-dihydroxyphenyl)-4-[(3E)-4,8-dimethylnona-3,7-dienyl]-2H-furan-5-one |
InChI |
InChI=1S/C21H26O4/c1-14(2)6-4-7-15(3)8-5-9-16-12-20(25-21(16)24)18-13-17(22)10-11-19(18)23/h6,8,10-13,20,22-23H,4-5,7,9H2,1-3H3/b15-8+/t20-/m1/s1 |
Clave InChI |
PXLVYLVZICPHKW-WIRORWGXSA-N |
SMILES isomérico |
CC(=CCC/C(=C/CCC1=C[C@@H](OC1=O)C2=C(C=CC(=C2)O)O)/C)C |
SMILES canónico |
CC(=CCCC(=CCCC1=CC(OC1=O)C2=C(C=CC(=C2)O)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




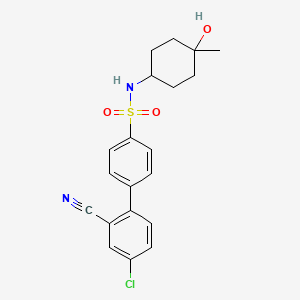


![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12391359.png)
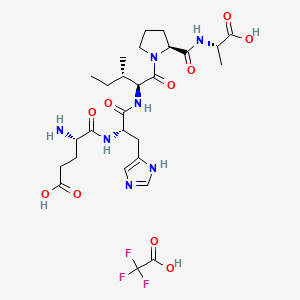
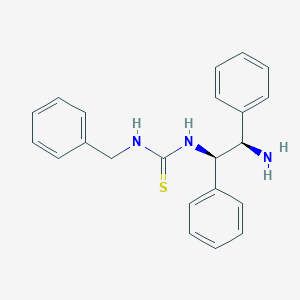
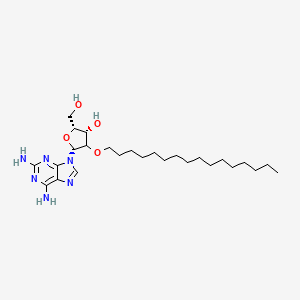
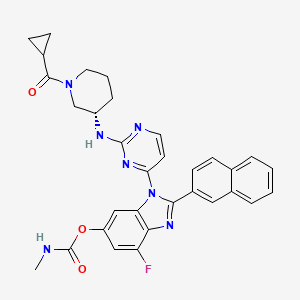

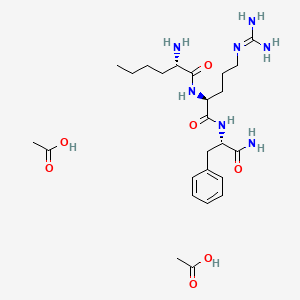
![N'-[2-(tert-butylamino)-1-(2,3-dimethoxyphenyl)-2-oxoethyl]-N'-(3-ethoxypropyl)-N-(5-methyl-1,2-oxazol-3-yl)butanediamide](/img/structure/B12391399.png)
